3-Pentanone, dimethylhydrazone

Catalog No.
S1515147
CAS No.
16795-73-6
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
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3-Pentanone, dimethylhydrazone

CAS Number

16795-73-6

Product Name

3-Pentanone, dimethylhydrazone

IUPAC Name

N-methyl-N-(pentan-3-ylideneamino)methanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-5-7(6-2)8-9(3)4/h5-6H2,1-4H3

InChI Key

LXFGNBFOJJSPPZ-UHFFFAOYSA-N

SMILES

CCC(=NN(C)C)CC

Canonical SMILES

CCC(=NN(C)C)CC

Description

The exact mass of the compound 3-Pentanone, dimethylhydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Pentanone, dimethylhydrazone is a chemical compound formed from the reaction of 3-pentanone and dimethylhydrazine. It is characterized as a hydrazone derivative of 3-pentanone, a simple symmetrical dialkyl ketone. The molecular formula for 3-pentanone is C5H10OC_5H_{10}O, and its structure includes a five-carbon chain with a ketone functional group. This compound is typically a clear, colorless liquid with an odor reminiscent of acetone, and it is soluble in organic solvents but only slightly soluble in water .

The formation of 3-pentanone, dimethylhydrazone involves the condensation reaction between 3-pentanone and dimethylhydrazine, resulting in the release of water. This type of reaction is typical for hydrazones and can be represented as follows:

3 Pentanone+Dimethylhydrazine3 Pentanone dimethylhydrazone+H2O\text{3 Pentanone}+\text{Dimethylhydrazine}\rightarrow \text{3 Pentanone dimethylhydrazone}+\text{H}_2O

This compound can further participate in various

The synthesis of 3-pentanone, dimethylhydrazone can be achieved through several methods:

  • Direct Condensation: The most straightforward method involves mixing equimolar amounts of 3-pentanone and dimethylhydrazine under reflux conditions. This method typically requires an acid catalyst to facilitate the reaction.
  • Using Solvents: The reaction can also be performed in solvents such as ethanol or methanol to improve solubility and yield.
  • Microwave-Assisted Synthesis: This modern technique utilizes microwave irradiation to enhance reaction rates and yields by providing uniform heating.
  • Catalytic Methods: Employing catalysts such as p-toluenesulfonic acid can also increase the efficiency of the condensation process.

3-Pentanone, dimethylhydrazone has potential applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex nitrogen-containing compounds.
  • Pharmaceuticals: Due to its potential biological activity, it may be explored for use in drug development.
  • Analytical Chemistry: The compound could be utilized in analytical methods for detecting carbonyl compounds through hydrazone formation.

Several compounds are structurally or functionally similar to 3-pentanone, dimethylhydrazone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-PentanoneKetoneHas a different carbon chain arrangement; used as a solvent.
4-PentanoneKetoneIsomeric form; used in flavoring agents.
DimethylformamideAmideUsed as a solvent; exhibits different reactivity patterns.
AcetophenoneKetoneAromatic ketone; used in perfumes and pharmaceuticals.
2,4-Dimethyl-3-pentanoneKetoneMethyl groups at positions 2 and 4; used in organic synthesis.

Uniqueness

3-Pentanone, dimethylhydrazone's uniqueness lies in its specific combination of a five-carbon ketonic structure with a hydrazine moiety, which may impart distinct chemical properties compared to other ketones and hydrazones. Its potential biological activity also sets it apart from simpler ketones that lack such functionalities.

XLogP3

1.6

Dates

Modify: 2023-07-17

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